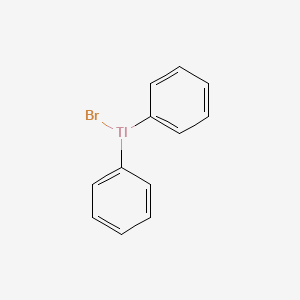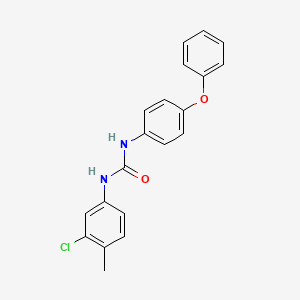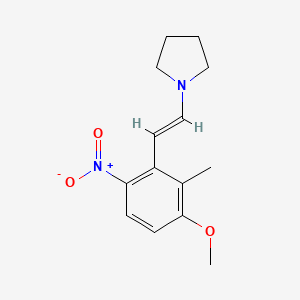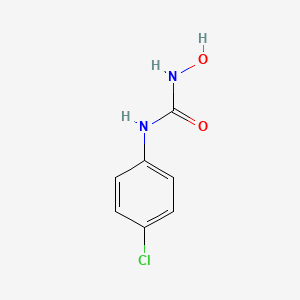
1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with two chlorinated phenyl groups attached at the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea typically involves the reaction of 2-chloroaniline with 2,6-dichloroaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylureas.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea has found applications in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chlorophenyl)-3-phenylurea
- 1-(2,6-Dichlorophenyl)-3-phenylurea
- 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea
Comparison: 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea is unique due to the presence of two chlorinated phenyl groups, which can significantly influence its reactivity and properties compared to similar compounds. The additional chlorine atoms can enhance its binding affinity to molecular targets and alter its chemical behavior, making it distinct in its applications and effects.
Eigenschaften
CAS-Nummer |
82745-09-3 |
|---|---|
Molekularformel |
C13H9Cl3N2O |
Molekulargewicht |
315.6 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-3-(2,6-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-4-1-2-7-11(8)17-13(19)18-12-9(15)5-3-6-10(12)16/h1-7H,(H2,17,18,19) |
InChI-Schlüssel |
DDXNFYJZPRCFGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=CC=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


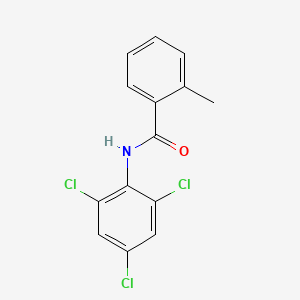
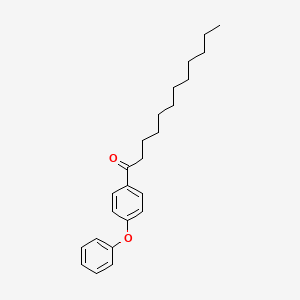
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)


